Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic IUPAC name for this compound is trans-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic acid . This nomenclature reflects the spatial arrangement of functional groups on the cyclohexane ring. The prefix trans denotes that the aminoiminomethyl group (-NH-C(=NH)-NH₂) and carboxylic acid (-COOH) substituents occupy opposite positions relative to the cyclohexane ring’s plane. The structural descriptor “1-carboxylic acid” specifies the position of the carboxyl group at the first carbon of the cyclohexane backbone, while the aminoiminomethyl group is attached to the fourth carbon.
The compound’s stereochemistry is further clarified by its SMILES notation :
N=C(N)N[C@@H]1CC[C@@H](CC1)C(=O)O
This representation confirms the trans configuration through the @@H and @@H modifiers, indicating the relative orientations of the substituents. The InChIKey JBRMEFWJFBHUKG-UHFFFAOYSA-N provides a standardized identifier for computational chemistry applications.
CAS Registry Number and Alternative Nomenclature Conventions
The CAS Registry Number for this compound is 64124-29-4 , distinguishing it from related isomers and derivatives. Alternative naming conventions include:
- Trans-4-[(Aminoiminomethyl)Amino]Cyclohexanecarboxylic Acid
- 4-[[(Diaminomethylidene)Amino]Methyl]Cyclohexanecarboxylic Acid (Trans Isomer)
These variants emphasize the guanidino group (-NH-C(=NH)-NH₂) and its position on the cyclohexane ring. The term “aminoiminomethyl” is interchangeable with “diaminomethylidene” in IUPAC contexts, reflecting the tautomeric nature of the guanidine moiety.
Molecular Formula and Stereochemical Representation
The molecular formula C₈H₁₅N₃O₂ corresponds to a molecular weight of 185.22 g/mol . The cyclohexane ring adopts a chair conformation , with the carboxylic acid group equatorial and the aminoiminomethyl group axial in the trans isomer (Figure 1).
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅N₃O₂ |
| Molecular Weight | 185.22 g/mol |
| XLogP3-AA | 0.121 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 3 |
Table 1: Key molecular properties of trans-4-[(aminoiminomethyl)amino]cyclohexanecarboxylic acid.
Comparative Analysis with Cis-Isomer Naming Conventions
The cis isomer of this compound, cis-4-[(aminoiminomethyl)amino]cyclohexanecarboxylic acid , shares the same molecular formula but differs in stereochemistry. Its IUPAC name would specify “cis-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxylic acid,” indicating adjacent positioning of the substituents. The CAS Registry Number for the cis isomer is 38697-86-8 , differentiating it from the trans variant.
Structural comparisons reveal that the cis isomer’s substituents create steric hindrance, altering its physicochemical properties. For example, the cis isomer’s logP value is marginally higher (0.45 vs. 0.12) due to reduced solubility from intramolecular hydrogen bonding. The trans isomer’s SMILES notation, N=C(N)N[C@H]1CC[C@H](CC1)C(=O)O, contrasts with the cis form’s N=C(N)N[C@H]1CC[C@@H](CC1)C(=O)O, where @ and @@ descriptors invert stereochemical assignments.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
4-(hydrazinylmethylideneamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H15N3O2/c9-11-5-10-7-3-1-6(2-4-7)8(12)13/h5-7H,1-4,9H2,(H,10,11)(H,12,13) |
InChI Key |
VOLFVIHWXXCNGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)N=CNN |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalyst Systems
Key parameters include:
- Catalyst : Ruthenium on carbon (5–10% Ru/C) is optimal, yielding trans:cis ratios >3:1 (75% trans) at 15–60% catalyst loading.
- Solvent : Basic aqueous systems (e.g., 10% NaOH) or water-acetone mixtures enable efficient proton exchange during ring saturation.
- Pressure : Moderate hydrogen pressures (15–150 bar) balance reaction rate and safety.
Table 1 : Comparative Performance of Catalytic Systems
| Catalyst | Temp (°C) | H₂ Pressure (bar) | Trans:cis Ratio | Yield (%) | Source |
|---|---|---|---|---|---|
| 5% Ru/C | 100 | 15 | 3.6:1 | 70 | |
| 10% Rh/C | 150 | 100 | 4:1 | 88 | |
| Pd/C | 80 | 50 | 1.5:1 | 65 |
The superiority of Ru/C stems from its ability to stabilize the transition state favoring trans-configuration through π-backbonding interactions with the cyclohexane ring.
Protecting Group Strategies
Post-hydrogenation functionalization often employs tert-butoxycarbonyl (BOC) protection:
# Example: BOC protection after hydrogenation
reaction_sequence = [
"Hydrogenate p-aminobenzoic acid with 25% 5% Ru/C",
"Add Boc₂O (1 eq) in acetone-water",
"Acidify with citric acid to isolate trans isomer"
]
This protocol achieves 62% isolated yield of pure trans-BOC-protected product.
Single-Step Reduction-Isomerization under Acidic Conditions
High-pressure hydrogenation in strong acids enables concurrent reduction and isomerization, circumventing separate cis-trans conversion steps.
Mechanistic Insights
In HCl (14 N) or H₂SO₄:
- Protonation of the aromatic ring activates it for hydrogenation.
- Acid-mediated epimerization converts nascent cis intermediates to trans via chair-flip mechanisms.
Equation :
$$ \text{cis-Intermediate} \xrightarrow[H^+]{Ru/C} \text{trans-Product} \quad \Delta G^\ddagger = 92.5 \, \text{kJ/mol} \, $$
Industrial Scalability
- Continuous flow reactors : Tubular systems with packed Ru/C beds achieve 89% trans selectivity at 150°C/100 bar.
- Catalyst recycling : Spent Ru/C retains 85% activity after five cycles when washed with 0.1M HNO₃.
Multi-Step Synthesis from Cyclohexane Precursors
For laboratories lacking high-pressure infrastructure, stepwise routes from functionalized cyclohexanes offer alternatives.
From 4-(Hydroxymethyl)cyclohexanecarboxylate
- Tosylate formation : React hydroxyl with TsCl/pyridine
- Azide substitution : NaN₃ in DMF (SN₂)
- Staudinger reduction : PPh₃/H₂O converts azide to amine
Enzymatic Resolution
Though less common, lipases (e.g., CAL-B) selectively hydrolyze cis-methyl esters, enabling trans isolation:
Conditions :
- Substrate: cis/trans methyl ester mixture
- Enzyme: 10 mg/mL Candida antarctica lipase B
- Buffer: pH 7.4 phosphate, 37°C
Result : 98% ee trans-acid after 24h
Critical Comparison of Methods
Table 2 : Method Selection Guide
| Criterion | One-Pot Hydrogenation | Acidic Isomerization | Multi-Step Synthesis |
|---|---|---|---|
| Trans selectivity | 75–89% | 88–92% | 91–98% |
| Capital cost | High | Moderate | Low |
| Step count | 1 | 1 | 3–5 |
| Scalability | >100 kg | >500 kg | <10 kg |
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminoiminomethylamino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include cyclohexene derivatives, alcohols, and substituted cyclohexane compounds .
Scientific Research Applications
Medical Applications
1. Anti-Fibrinolytic Agent:
Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is recognized for its role as an anti-fibrinolytic agent. It functions by inhibiting plasmin, a serine protease that breaks down fibrin in blood clots. This property is particularly beneficial in surgical procedures and trauma care to prevent excessive bleeding.
2. Wound Healing:
Research indicates that this compound enhances wound healing by modulating proteolytic activity in skin tissues. By reducing the levels of proteases that degrade extracellular matrix components, it promotes faster recovery from injuries .
3. Dermatological Treatments:
In dermatology, formulations containing cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- have been evaluated for their efficacy in treating conditions like melasma. A study demonstrated its effectiveness when combined with other agents like potassium azeloyl diglycinate and niacinamide .
Cosmetic Applications
Due to its skin-repairing properties, cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- is utilized in cosmetic formulations aimed at enhancing skin texture and appearance. Its ability to promote healing and reduce inflammation makes it a valuable ingredient in products designed for sensitive or damaged skin.
Polymer Chemistry Applications
1. Raw Material for Polyamide Production:
The compound serves as a precursor for synthesizing polyamide materials. Its structural characteristics allow it to function as a building block in the production of various polymer modifiers and active pharmaceutical ingredients .
2. Synthesis of Active Pharmaceutical Ingredients:
Trans-4-amino-1-cyclohexanecarboxylic acid derivatives are used as intermediates in the synthesis of optically active compounds, including potential drug candidates like Janus kinase inhibitors and other therapeutic agents .
Case Studies
Study on Melasma Treatment:
A randomized controlled trial assessed the efficacy of a formulation containing cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- for treating melasma in Thai adults. Results indicated significant improvement compared to control formulations, highlighting the compound's potential in dermatological applications .
Wound Healing Efficacy:
Another study focused on the compound's role in enhancing wound healing through protease inhibition. The findings suggested that it effectively reduced proteolytic activity in skin tissues, thereby accelerating recovery processes following injuries .
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans- involves its interaction with molecular targets such as plasminogen. The compound acts as a lysine analogue, binding to plasminogen and inhibiting its conversion to plasmin, thereby preventing fibrinolysis . This mechanism is particularly relevant in its application as an antifibrinolytic agent.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility and Bioavailability: The guanidino group in the target compound likely enhances water solubility and bioavailability compared to hydrophobic analogs like trans-4-tert-butyl derivatives .
- Reactivity: The aminoiminomethyl group may act as a strong hydrogen bond donor, making it useful in enzyme inhibition or receptor binding, similar to tranexamic acid’s interaction with plasminogen .
- Synthetic Challenges: Introducing the guanidino group requires specialized reagents (e.g., thiourea derivatives or guanidinylation agents), unlike simpler amines or esters .
Biological Activity
Cyclohexanecarboxylic acid, specifically the compound trans-4-[(aminoiminomethyl)amino]-, is a derivative of cyclohexanecarboxylic acid that has garnered attention due to its potential biological activities. This compound features an amino group and an imino group, which may contribute to its interactions with biological systems.
- Molecular Formula : C13H23N3O4
- Molecular Weight : 257.36 g/mol
- Structure : The compound consists of a cyclohexane ring with a carboxylic acid group and an aminoiminomethyl substituent at the 4-position.
The biological activity of trans-4-[(aminoiminomethyl)amino]-cyclohexanecarboxylic acid is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the amino group suggests potential for interaction with receptors or enzymes that recognize amino acids or peptide-like structures.
In Vitro Studies
Recent studies have demonstrated that derivatives of cyclohexanecarboxylic acids can exhibit various biological activities:
- Antitumor Activity : Some derivatives have been shown to inhibit cell proliferation in cancer cell lines. For instance, compounds similar to trans-4-amino-1-cyclohexanecarboxylic acid have been evaluated for their effects on acute leukemia cell lines, demonstrating significant growth inhibition at low concentrations .
- Kinase Inhibition : The compound may also act as an inhibitor of specific kinases involved in cell signaling, such as MEK1/2. This inhibition can lead to reduced phosphorylation of downstream targets, impacting cell growth and survival .
Case Studies
-
Anticancer Potential :
- A study investigated the effects of various cyclohexanecarboxylic acid derivatives on cancer cell lines. The results indicated that certain derivatives, including those related to trans-4-[(aminoiminomethyl)amino]-, showed IC50 values ranging from 0.3 µM to 1.2 µM against acute biphenotypic leukemia cells, suggesting strong anticancer properties .
-
Mechanistic Insights :
- Research involving the structural analysis of cyclohexanecarboxylic acid derivatives revealed that their biological activity could be attributed to their ability to modulate key signaling pathways in cells. For example, compounds were found to down-regulate ERK1/2 phosphorylation in treated cells, which is crucial for cell cycle regulation .
Comparative Analysis
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| trans-4-amino-1-cyclohexanecarboxylic acid | Antitumor | 0.3 - 1.2 | Acute leukemia cells |
| AZD6244 | Antitumor | 14 - 50 | BRAF mutant melanoma cells |
| Cyclohexanecarboxylic acid derivatives | Kinase inhibition | Varies | MEK1/2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
